molecular formula C13H22O2 B14230876 9-Decene-3,5-dione, 2,6,6-trimethyl- CAS No. 509074-96-8

9-Decene-3,5-dione, 2,6,6-trimethyl-

Cat. No.: B14230876
CAS No.: 509074-96-8
M. Wt: 210.31 g/mol
InChI Key: XXRYSXIVGJGYBR-UHFFFAOYSA-N
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Description

9-Decene-3,5-dione, 2,6,6-trimethyl-: is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a decene backbone with two ketone groups at positions 3 and 5, and three methyl groups at positions 2, 6, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decene-3,5-dione, 2,6,6-trimethyl- involves the reaction of decene with formaldehyde, followed by acid catalysis to yield the desired product . The reaction conditions typically include:

    Reactants: Decene and formaldehyde

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: Controlled to optimize yield

    Solvent: Often an organic solvent like toluene

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 9-Decene-3,5-dione, 2,6,6-trimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ketone groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

  • 4,6,9-Trimethyldec-8-ene-3,5-dione
  • 2,5,7-Trimethyl-2-decene-6,8-dione

Comparison:

  • Structural Differences: While similar in structure, these compounds may differ in the position of double bonds or the presence of additional functional groups.
  • Chemical Properties: Variations in structure can lead to differences in reactivity, stability, and solubility.
  • Applications: Each compound may have unique applications based on its specific chemical properties, making 9-Decene-3,5-dione, 2,6,6-trimethyl- distinct in its utility.

Properties

CAS No.

509074-96-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,6,6-trimethyldec-9-ene-3,5-dione

InChI

InChI=1S/C13H22O2/c1-6-7-8-13(4,5)12(15)9-11(14)10(2)3/h6,10H,1,7-9H2,2-5H3

InChI Key

XXRYSXIVGJGYBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)(C)CCC=C

Origin of Product

United States

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